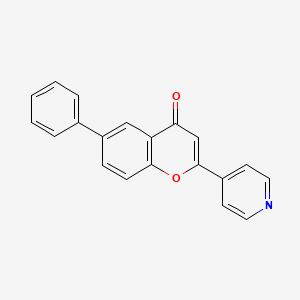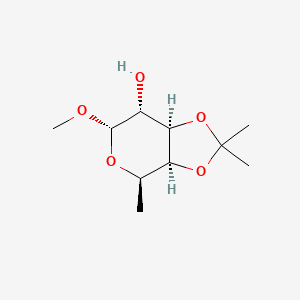
Methyl 6-deoxy-3,4-O-isopropylidene-a-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside is a valuable compound widely used in the biomedical industry. With its unique structure, it serves as a building block for the synthesis of various pharmaceutical drugs. This versatile compound finds applications in the development of therapeutic agents for combating diseases such as cancer, diabetes, and inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by methylation and isopropylidene formation. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like RuO4, which selectively oxidizes hydroxyl groups without affecting the glycosidic linkage.
Reduction: Reduction reactions can be performed using hydride donors to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions, such as the displacement of sulfonyl groups with nucleophiles like sodium azide, are common.
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide (RuO4) in the presence of protective groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered hydroxyl groups.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Azido derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside is extensively used in scientific research due to its role as a precursor in the synthesis of pharmaceutical drugs. It is employed in the development of therapeutic agents for diseases such as cancer, diabetes, and inflammation. Additionally, it is used in the study of glycosylation processes and carbohydrate chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown potential as antifungal and antiviral agents by inhibiting enzymes like sterol 14α-demethylase and SARS-CoV-2 main protease . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-deoxy-2,3-O-isopropylidene-α-D-mannopyranoside: Similar in structure but differs in the position of the isopropylidene group.
Methyl 4,6-dideoxy-2,3-O-isopropylidene-β-D-erythro-hex-4-enopyranoside: Another derivative with different functional groups and reactivity.
Uniqueness
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside stands out due to its specific structural features that make it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo selective reactions and form stable derivatives enhances its utility in drug development and biomedical research.
Propiedades
Fórmula molecular |
C10H18O5 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(3aS,4R,6S,7R,7aR)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5-,6-,7+,8-,9+/m1/s1 |
Clave InChI |
UONDNTMXANWPHZ-ZEBDFXRSSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2[C@@H]([C@H]([C@H](O1)OC)O)OC(O2)(C)C |
SMILES canónico |
CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
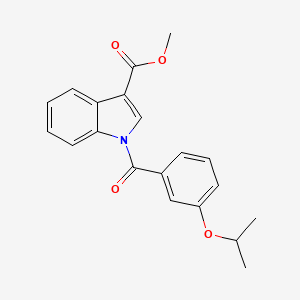
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
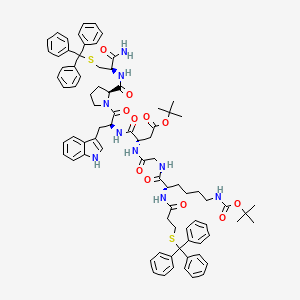
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
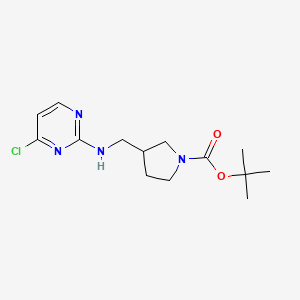
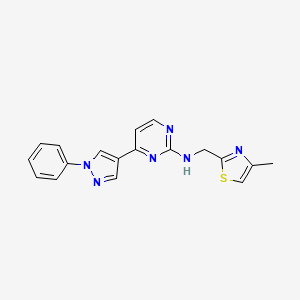
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
